N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide
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Overview
Description
N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide is a complex organic compound featuring imidazole rings. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide typically involves the formation of imidazole rings through cyclization reactions. One common method involves the reaction of amido-nitriles with appropriate reagents under mild conditions to form disubstituted imidazoles . The reaction conditions are optimized to include various functional groups, ensuring high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures consistent quality and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole rings.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The imidazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole core.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its dual imidazole rings provide a versatile platform for developing new therapeutic agents and materials.
Properties
CAS No. |
5300-76-5 |
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Molecular Formula |
C28H28N6O2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-N,3-N-bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H28N6O2/c1-17-15-30-26(32-17)19-6-10-23(11-7-19)34(28(36)22-5-3-4-21(14-22)25(29)35)24-12-8-20(9-13-24)27-31-16-18(2)33-27/h3-14,17-18H,15-16H2,1-2H3,(H2,29,35)(H,30,32)(H,31,33) |
InChI Key |
PRMVUUIZCNRSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=NCC(N4)C)C(=O)C5=CC=CC(=C5)C(=O)N |
Origin of Product |
United States |
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